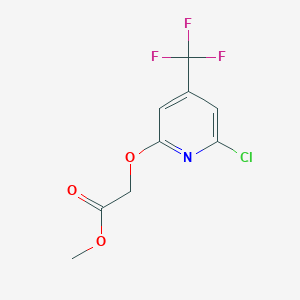

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester

CAS No.: 1160994-91-1

Cat. No.: VC2840473

Molecular Formula: C9H7ClF3NO3

Molecular Weight: 269.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160994-91-1 |

|---|---|

| Molecular Formula | C9H7ClF3NO3 |

| Molecular Weight | 269.6 g/mol |

| IUPAC Name | methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |

| Standard InChI | InChI=1S/C9H7ClF3NO3/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3 |

| Standard InChI Key | IQMCYMCHULBMPI-UHFFFAOYSA-N |

| SMILES | COC(=O)COC1=NC(=CC(=C1)C(F)(F)F)Cl |

| Canonical SMILES | COC(=O)COC1=NC(=CC(=C1)C(F)(F)F)Cl |

Introduction

The fundamental chemical parameters of this compound establish its baseline characteristics. With a molecular formula of C9H7ClF3NO3, it contains a balanced arrangement of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms . The molecular weight has been consistently reported as 269.6 g/mol with slight variations in precision across different sources (269.605 g/mol and 269.60 g/mol also appearing in the literature) . These physical constants provide essential reference points for researchers working with this compound and form the foundation for understanding its chemical behavior in various contexts.

Structural Characteristics

The structural arrangement of (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester features a pyridine core with multiple functional group substitutions. The molecule contains a chlorine atom at the 6-position of the pyridine ring, while a trifluoromethyl group occupies the 4-position. At the 2-position, an oxygen atom connects the pyridine ring to an acetic acid methyl ester group, forming an ether linkage. This specific arrangement of substituents creates a unique electronic environment within the molecule that significantly influences its chemical reactivity and potential applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1160994-91-1 | |

| Molecular Formula | C9H7ClF3NO3 | |

| Molecular Weight | 269.6 g/mol | |

| Storage Temperature | Ambient | |

| Purity (Commercial) | Not less than 97% | |

| MDL Number | MFCD11845743 |

Chemical Reactions and Applications

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester undergoes various chemical reactions that make it valuable as a synthetic intermediate. The compound's reactivity profile is influenced by its multiple functional groups, each providing distinct opportunities for chemical transformations. The pyridine ring can participate in nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing trifluoromethyl group. The methyl ester functionality offers potential for hydrolysis, transesterification, or reduction reactions, while the ether linkage provides additional sites for possible chemical modifications.

The primary applications of this compound span multiple fields, with particular significance in agrochemical and pharmaceutical research. As an intermediate in the synthesis of various agrochemical products, including herbicides and insecticides, it contributes to the development of crop protection solutions. Its unique structural features and reactivity patterns also make it valuable in pharmaceutical research, where it can serve as a building block for potential drug candidates. These applications highlight the compound's versatility and significance in modern synthetic chemistry.

Comparison with Similar Compounds

When compared with other fluorinated pyridine derivatives, (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester exhibits distinctive chemical and biological properties due to its specific combination of substituents. Related compounds include simple trifluoromethylpyridine derivatives and chloropyridine derivatives, but the particular arrangement of both chloro and trifluoromethyl groups in this compound creates a unique electronic environment that differentiates it from these analogs.

A structurally related compound mentioned in the search results is Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate (CID 97627069), which differs by having a methyl group instead of a chlorine atom at the 6-position of the pyridine ring . This subtle structural difference would likely result in distinct chemical reactivity and biological properties, highlighting the importance of specific substitution patterns in determining a compound's behavior and potential applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester | 1160994-91-1 | C9H7ClF3NO3 | 269.6 g/mol | Target compound |

| Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate | Not specified in search results | C10H10F3NO3 | 249.19 g/mol | Methyl instead of chloro at 6-position |

| 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | 22123-14-4 | C7H5ClF3N | 195.57 g/mol (calculated) | Lacks oxyacetic acid methyl ester group |

Future Research Directions

Future research involving (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester may explore several promising directions. Expanded investigation of its potential as a synthetic intermediate could lead to new applications in medicinal chemistry and agrochemical development. Structure-activity relationship studies could help elucidate the impact of specific structural features on biological activity, potentially guiding the design of optimized analogs with enhanced properties for targeted applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume